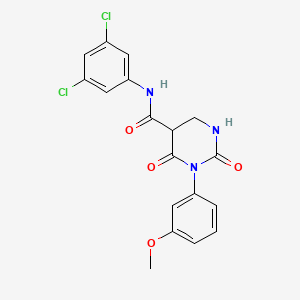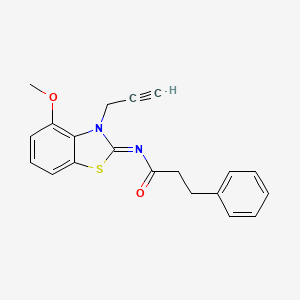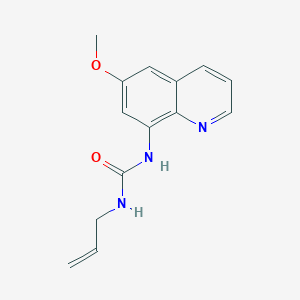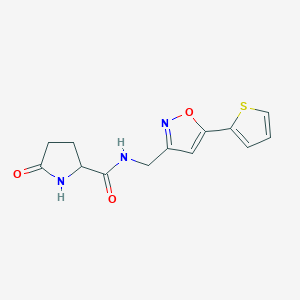
N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide, also known as DCFDA, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is used to detect reactive oxygen species (ROS) in cells.
作用機序
N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide is a non-fluorescent compound that is converted into a highly fluorescent compound, DCF, in the presence of ROS. The mechanism of action involves the oxidation of N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide by ROS, which results in the formation of DCF. The fluorescence of DCF is proportional to the amount of ROS present in the cell.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, which can lead to a reduction in inflammation and cell damage. It has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide has a number of advantages for lab experiments. It is a highly sensitive and specific probe for ROS detection, and it can be used in a wide range of cell types and tissues. It is also relatively easy to use, and it can be used in both qualitative and quantitative assays. However, there are also some limitations to using N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide. It can be affected by various factors, such as pH, temperature, and light, which can affect its fluorescence. In addition, it can be toxic to cells at high concentrations, and it can also produce false-positive results in the presence of certain compounds.
将来の方向性
There are many future directions for research on N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide. One area of research is to develop new probes for ROS detection that are more sensitive and specific than N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide. Another area of research is to study the effects of N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide on different cell types and tissues, and to determine its potential therapeutic applications. In addition, further research is needed to determine the optimal conditions for using N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide in lab experiments, and to develop new methods for its detection and quantification.
Conclusion
In conclusion, N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide is a highly useful and versatile compound that has many applications in scientific research. It is a sensitive and specific probe for ROS detection, and it has a number of biochemical and physiological effects. However, there are also some limitations to using N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide, and further research is needed to fully understand its potential applications and limitations.
合成法
N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide can be synthesized by the reaction of 3,5-dichlorophenyl isocyanate with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography.
科学的研究の応用
N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide has been widely used in scientific research, particularly in the field of oxidative stress. It is used to detect ROS in cells, which are produced as a result of oxidative stress. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide is also used to study the effects of antioxidants on ROS levels in cells.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(3-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4/c1-27-14-4-2-3-13(8-14)23-17(25)15(9-21-18(23)26)16(24)22-12-6-10(19)5-11(20)7-12/h2-8,15H,9H2,1H3,(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQHIKNQHFOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(CNC2=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817191.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2817192.png)


![N-mesityl-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817201.png)
![5-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2817202.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)

![N-(3-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817205.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817208.png)

amino}acetamide](/img/structure/B2817211.png)
![(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole](/img/structure/B2817214.png)